Muscarinic M1 Receptor Binding Affinity: Comparison with Pirenzepine
1-Methyl-4-(3-methylphenyl)piperazine demonstrates measurable affinity for the muscarinic M1 receptor in rat cerebral cortex homogenates, with a Ki of 20 nM [1]. This is approximately 8-fold lower affinity than the prototypical M1-selective antagonist pirenzepine, which exhibits a Ki of 2.42 nM under comparable assay conditions [2]. The compound thus presents a distinct, intermediate-affinity profile that may be leveraged for applications where potent muscarinic blockade is undesirable.
| Evidence Dimension | Binding Affinity (Ki) at Muscarinic M1 Receptor |
|---|---|
| Target Compound Data | Ki = 20 nM |
| Comparator Or Baseline | Pirenzepine: Ki = 2.42 nM |
| Quantified Difference | Pirenzepine is approximately 8-fold more potent (lower Ki). |
| Conditions | Rat cerebral cortex homogenates; competition radioligand binding with [³H]QNB (target) and [³H]pirenzepine (comparator). |
Why This Matters
This quantifies the compound's lower muscarinic M1 affinity relative to a clinical standard, enabling informed selection for assays requiring partial or differential muscarinic modulation.
- [1] BindingDB. BDBM50470873 (CHEMBL113397). Affinity Data for 1-Methyl-4-(3-methylphenyl)piperazine at Muscarinic Acetylcholine Receptor M1/M2/M3/M4/M5. Accessed 2026. View Source
- [2] Kim YC, et al. 항 Histamine제와 Muscarinic Receptor와의 상호작용(II) -대뇌 Muscarinic M1 Receptor에 대한 작용-. Korean Journal of Pharmacology. (Abstract). Ki values for pirenzepine at M1 and M2 subtypes: 2.42 nM and 629.3 nM, respectively. View Source
